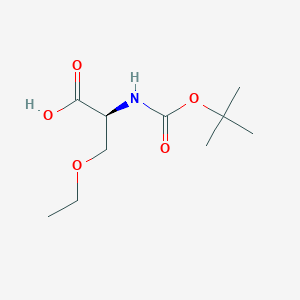

(S)-N-BOC-2-AMINO-3-ETHOXY-PROPIONIC ACID

Description

Significance of Non-Proteinogenic Amino Acids (NPAAs) in Chemistry and Biology

NPAAs are of immense interest due to their structural diversity and functional versatility. Unlike the limited set of proteinogenic amino acids, thousands of NPAAs have been identified from natural sources or created synthetically in the laboratory. wikipedia.orgtaylorandfrancis.com

Role as Essential Building Blocks

In the realm of synthetic chemistry, NPAAs are invaluable building blocks. nih.gov Their unique side chains and stereochemistry allow chemists to construct complex molecules, including peptides and peptidomimetics with tailored properties. nih.gov The incorporation of NPAAs can fundamentally alter the structure and function of a peptide, making them a powerful tool for developing new therapeutic agents. nih.govresearchgate.net

Applications in Pharmaceuticals and Agrochemicals

The application of NPAAs is particularly prominent in the pharmaceutical industry. Introducing NPAAs into peptide-based drug candidates can significantly enhance their therapeutic properties, such as stability, potency, permeability, and bioavailability. nih.govnih.gov Many peptide drugs currently on the market incorporate NPAAs to improve their metabolic stability, as these unnatural structures are less likely to be recognized and degraded by enzymes. taylorandfrancis.com Chiral α-aryl glycines, a type of NPAA, are crucial in the synthesis of important antibacterial and cardiovascular drugs. acs.org In agriculture, certain NPAAs are investigated for their potential as herbicides and pesticides.

Function as Multifunctional Molecules (e.g., Drugs, Biotechnological Tools, Catalysts)

The utility of NPAAs extends beyond being simple structural components. Many serve as multifunctional molecules with direct biological or chemical activity. nih.gov For instance, some NPAAs function as neurotransmitters (e.g., GABA) or their precursors. cultivatorphytolab.com In biotechnology, they are used to study protein structure and function. nih.gov Furthermore, chiral amino acids and their derivatives are increasingly used as organocatalysts in modern organic synthesis, offering an efficient and environmentally friendly alternative to metal-based catalysts. rsc.org

Occurrence in Natural Products and Secondary Metabolites

Nature itself provides a vast library of NPAAs. They are frequently found as secondary metabolites in plants, fungi, and bacteria. agriculturejournals.cz In many cases, these compounds are involved in an organism's defense mechanisms. cultivatorphytolab.commdpi.com For example, some plants produce NPAAs that are toxic to herbivores. cultivatorphytolab.com Bacteria and fungi utilize non-ribosomal peptide synthetases (NRPSs) to create bioactive peptides containing NPAAs, such as the immunosuppressant cyclosporine and the antibiotic vancomycin. nih.gov

Importance of Chiral Amino Acids in Asymmetric Synthesis

Chirality, or 'handedness', is a fundamental property of many molecules, including amino acids. A chiral molecule and its non-superimposable mirror image are called enantiomers. In biological systems, this distinction is critical.

Chiral amino acids are a cornerstone of asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. mdpi.comquora.com They are readily available from the "chiral pool" of natural compounds and can be used to induce chirality in new molecules. mdpi.com This is crucial because biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with each enantiomer of a drug. americanpharmaceuticalreview.com

Enantiomeric Purity and its Impact

Enantiomeric purity, a measure of the predominance of one enantiomer in a mixture, is of paramount importance in the pharmaceutical industry. wisdomlib.org Different enantiomers of a drug can have vastly different pharmacological activities, potencies, and toxicity profiles. numberanalytics.comnih.gov

In many cases, one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in the worst cases, cause harmful side effects. numberanalytics.com The tragic example of thalidomide, where one enantiomer was a sedative and the other was teratogenic, underscores the critical need for enantiomerically pure drugs. numberanalytics.com Consequently, regulatory agencies strongly favor the development of single-enantiomer drugs over racemic mixtures (1:1 mixtures of enantiomers). americanpharmaceuticalreview.com Ensuring high enantiomeric purity is a critical quality attribute in drug development and manufacturing to maximize efficacy and minimize potential harm. americanpharmaceuticalreview.comresearchgate.net

(S)-N-BOC-2-AMINO-3-ETHOXY-PROPIONIC ACID: A Profile

This compound is a specific, non-proteinogenic amino acid derivative. The "(S)" designation indicates its specific stereochemistry at the alpha-carbon. The "N-BOC" signifies that the amino group is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in peptide synthesis to prevent unwanted reactions.

This compound serves as a specialized chiral building block for organic synthesis. Its structure, featuring an ethoxy group on the side chain, offers unique properties for incorporation into larger, more complex molecules, particularly in the development of novel pharmaceuticals.

| Property | Data | Source |

| Chemical Name | This compound | chemicalbook.comchemicalbook.com |

| CAS Number | 104839-00-1 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C10H19NO5 | chemicalbook.com |

| Molecular Weight | 233.26 g/mol | chemicalbook.com |

N-Protected Amino Acids as Synthetic Intermediates

In the synthesis of peptides and other complex molecules, the reactive nature of the amino and carboxylic acid groups on an amino acid must be carefully controlled. americanpeptidesociety.orgchemrxiv.org To prevent unwanted side reactions and ensure that chemical bonds form at the desired locations, chemists use "protecting groups" to temporarily block one of the reactive sites. americanpeptidesociety.orgpeptide.com The protection of the α-amino group is a cornerstone of peptide synthesis. chemrxiv.org

One of the most widely used amino-protecting groups is the tert-butoxycarbonyl (Boc) group. The Boc group is valued for its stability under a variety of reaction conditions, particularly basic conditions, which allows for selective modifications elsewhere in the molecule. It is considered an acid-labile protecting group, meaning it can be readily removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine for the next step in the synthetic sequence. americanpeptidesociety.orgcreative-peptides.com This strategy, known as the Boc strategy, was one of the first widely adopted methods in solid-phase peptide synthesis (SPPS). americanpeptidesociety.org

The use of N-Boc-protected amino acids is advantageous for several reasons:

Controlled Reactivity: It ensures that the amino group of the amino acid does not interfere with the coupling reaction that forms a peptide bond. americanpeptidesociety.org

Versatility: The Boc group is compatible with a wide range of chemical reactions and coupling reagents used in modern synthesis.

Selective Deprotection: The ability to remove the Boc group under specific acidic conditions without disturbing other acid-sensitive protecting groups (an orthogonal strategy) is crucial for building complex peptides. peptide.compeptide.com

Therefore, N-protected amino acids like those bearing the Boc group are not just derivatives but essential intermediates that enable the precise, stepwise construction of peptides and other pharmacologically relevant molecules. nih.gov

Overview of this compound within the Context of NPAAs

This compound is a prime example of a specialized chiral building block that combines the features of a non-proteinogenic amino acid with the synthetic utility of a protecting group. Analyzing its name reveals its structure:

(S)- : This prefix indicates the stereochemistry at the α-carbon, specifying a particular three-dimensional arrangement of the groups attached to it. This chirality is crucial for its application as a chiral building block.

N-BOC : This signifies that the nitrogen atom of the amino group is protected by a tert-butoxycarbonyl (Boc) group, marking it as a synthetic intermediate designed for controlled chemical reactions.

2-AMINO-3-ETHOXY-PROPIONIC ACID : This is the systematic name for the underlying amino acid structure. It is a derivative of propionic acid with an amino group at the second carbon (the α-carbon) and an ethoxy group (-O-CH2CH3) at the third carbon. The presence of the ethoxy group on the side chain makes it a non-proteinogenic amino acid, as it is not one of the 22 genetically coded amino acids. wikipedia.org

This compound is a synthetic, unnatural amino acid derivative. wikipedia.org Its structure is designed for use in organic synthesis, likely as a component in the creation of novel peptides or other complex organic molecules. The Boc group allows it to be incorporated into a growing peptide chain using standard synthetic protocols. nih.gov Following its incorporation, the ethoxy side chain can introduce unique properties to the final molecule, potentially influencing its conformation, binding affinity, or metabolic stability.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 104839-00-1 chemicalbook.comchemicalbook.com |

| Molecular Formula | C10H19NO5 chemicalbook.com |

| Molecular Weight | 233.26 g/mol chemicalbook.com |

| Structure | A propionic acid backbone with an (S)-configured amino group at position 2 (protected by a Boc group) and an ethoxy group at position 3. |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Citrulline |

| Ornithine |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-5-15-6-7(8(12)13)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBDVSSESAKBJM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909243 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-O-ethylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104839-00-1 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-O-ethylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S N Boc 2 Amino 3 Ethoxy Propionic Acid

Strategies for Non-Proteinogenic Amino Acid Synthesis

The construction of NPAAs can be broadly categorized into three main strategies: building the amino acid from scratch (de novo synthesis), modifying existing proteinogenic amino acids, or utilizing biological systems for their production.

De Novo Synthesis Approaches

De novo synthesis involves the construction of non-proteinogenic amino acids by forming the key bonds around the α-carbon center from simpler, often achiral, precursors. mdpi.com This approach offers great flexibility in designing novel amino acid structures. A classic example is the Strecker synthesis, which involves the reaction of an aldehyde, ammonia, and cyanide to form an α-aminonitrile, followed by hydrolysis to yield the amino acid. Modern variations of this method employ asymmetric catalysts to achieve high enantioselectivity. acs.org

Another significant de novo method is the enantioselective hydrogenation of α,β-dehydroamino acid precursors. This technique is widely used for synthesizing various amino acids, although it is less suitable for those with aryl or quaternary α-substituents. acs.org The versatility of de novo approaches allows for the creation of a vast array of NPAAs that are not accessible through the modification of natural amino acids.

Direct Modification of Proteinogenic Amino Acid Derivatives

A more direct and often more efficient strategy for synthesizing NPAAs is the modification of readily available proteinogenic amino acids. mdpi.com This approach leverages the existing chiral pool of the 22 standard amino acids. The synthesis of (S)-N-BOC-2-amino-3-ethoxy-propionic acid, an O-ethyl derivative of serine, is a prime example of this strategy. The starting material would be (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid (N-Boc-L-serine). medchemexpress.com

Conventional modifications often target the highly reactive functional groups present in amino acid side chains, such as the hydroxyl groups of serine and threonine, the amino groups of lysine, or the carboxyl groups of aspartic and glutamic acid. mdpi.com In the case of the target molecule, the hydroxyl group of N-Boc-L-serine would be etherified to introduce the ethoxy group.

Recent advancements have focused on the C–H functionalization of amino acid derivatives, which allows for modification at previously inert positions. semanticscholar.org Photo-mediated C–H functionalization, in particular, has gained popularity due to its mild reaction conditions and use of sustainable light sources. mdpi.comresearchgate.net

| Modification Target | Example Reaction | Relevance to NPAA Synthesis |

| Hydroxyl Group (e.g., Serine) | Etherification, Esterification | Direct route to derivatives like this compound. |

| Amino Group (e.g., Lysine) | Alkylation, Acylation | Creation of N-modified amino acids. |

| Inert C-H Bonds | Photo-mediated Alkylation | Expands the scope of possible modifications beyond reactive functional groups. mdpi.comsemanticscholar.org |

Biosynthetic Pathways and Recombinant Production

Biosynthesis offers an alternative to chemical synthesis for producing NPAAs. frontiersin.orgnih.gov This involves harnessing the enzymatic machinery of organisms, either in their native hosts or through recombinant DNA technology in model organisms like Escherichia coli. frontiersin.orgnih.gov Many microorganisms, particularly bacteria like Streptomyces, naturally produce a wide variety of NPAAs for incorporation into secondary metabolites. frontiersin.orgnih.gov

The two main biosynthetic routes for NPAAs are:

Modification of proteinogenic amino acids: Enzymes such as racemases (to create D-amino acids), hydroxylases, and mutases modify existing amino acids. nih.gov

De novo biosynthesis: Entirely new pathways construct NPAAs from central metabolic intermediates. nih.gov

Recombinant production in organisms like E. coli is particularly promising as it can overcome the challenges associated with culturing native producers and allows for the optimization of production yields. frontiersin.orgnih.gov By introducing heterologous genes that encode the necessary biosynthetic enzymes, a new sequential pathway can be created within the host organism to produce the desired NPAA. nih.gov This approach is a powerful tool for generating complex amino acids for pharmacological evaluation and other applications. frontiersin.orgnih.gov

Enantioselective Synthesis of α-Amino Acids and N-Boc Derivatives

Controlling the stereochemistry at the α-carbon is critical in amino acid synthesis, as the biological activity of peptides and drugs is highly dependent on their chirality. Several methods have been developed to achieve high enantioselectivity.

Chiral Auxiliary Approaches

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a chemical reaction toward a specific stereochemical outcome. After the reaction, the auxiliary is removed, leaving an enantiomerically enriched product. This strategy is widely used in the asymmetric synthesis of α-amino acids. rsc.org

One of the most well-known examples is the Schöllkopf auxiliary, which utilizes a bis-lactim ether derived from a chiral amino acid (like valine) and glycine. biosynth.com The process involves deprotonation at the prochiral α-carbon of the glycine unit, followed by trapping the resulting enolate with an electrophile. This alkylation step proceeds with high diastereoselectivity (typically >95% d.e.). biosynth.com Subsequent hydrolysis of the adduct yields the desired optically pure α-amino acid. biosynth.com Other chiral auxiliaries, such as those based on chiral cyclic 1,2-diols or N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, have also been developed for the asymmetric synthesis of various amino acids. jst.go.jptcichemicals.com

| Chiral Auxiliary Type | General Mechanism | Typical Diastereoselectivity |

| Schöllkopf Auxiliary (bis-lactim ether) | Diastereoselective alkylation of a masked glycine enolate. biosynth.com | >95% d.e. biosynth.com |

| Evans Auxiliary (oxazolidinone) | Diastereoselective alkylation of an N-acylated auxiliary. | High |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Isomerization of racemic α-amino acids via a nickel complex intermediate. tcichemicals.com | High optical purity tcichemicals.com |

Triflate Alkylation Methodologies

Triflate (trifluoromethanesulfonate) esters are powerful alkylating agents due to the excellent leaving group ability of the triflate anion. This reactivity has been exploited for the synthesis of N-protected amino acids. A key advantage of using triflates is that the reactions often proceed under mild conditions with high yields and stereochemical fidelity. rsc.org

One effective method involves converting an enantiopure α-hydroxy acid ester into its corresponding chiral triflate ester. rsc.org This triflate can then be displaced by a nucleophile, such as an amine or a protected amine synthon, in an SN2 reaction. This reaction proceeds with inversion of configuration, allowing for the synthesis of an amino acid derivative with the opposite stereochemistry of the starting hydroxy acid. rsc.org For instance, N-Boc protected amino acids can be synthesized by the triflate alkylation of di-tert-butyl imidodicarbonate. rsc.org This approach is attractive because inexpensive commercial amino acids can be converted to their corresponding α-hydroxy acids via diazotization, which then serve as precursors for the triflate, providing a direct route to optically pure N-Boc-amino acids. rsc.org

This methodology is particularly relevant for synthesizing derivatives of this compound. One could envision starting with an O-ethylated α-hydroxy acid, converting it to a triflate, and then performing an SN2 displacement with a protected amine source to install the N-Boc-amino group with high enantiomeric purity. rsc.orgrsc.org

Asymmetric Catalysis in N-Boc Amino Acid Synthesis

Asymmetric catalysis is fundamental to the synthesis of enantiomerically pure amino acids, including N-Boc protected variants. This field leverages chiral catalysts to stereoselectively create the desired enantiomer from prochiral substrates, thus avoiding the need for resolving racemic mixtures. Key strategies in this domain include chiral phase-transfer catalysis and organocatalysis.

Chiral phase-transfer catalysts (PTCs), often derived from cinchona alkaloids, are particularly effective for the asymmetric α-alkylation of glycine Schiff bases. In this approach, the catalyst forms a chiral ion pair with the enolate of the glycine derivative, which then directs the approach of an electrophile to one face of the molecule, establishing the desired stereocenter with high enantioselectivity.

Chiral aldehyde catalysis represents another powerful tool, enabling the direct asymmetric α-substitution of N-unprotected amino acids. By combining a chiral BINOL-derived aldehyde catalyst, sometimes with a Lewis acid co-catalyst like ZnCl₂, reactions such as α-arylation, α-allylation, and α-benzylation can proceed with excellent enantioselectivity. These methods provide direct access to complex α,α-disubstituted amino acids. While the synthesis of this compound often starts from the chiral pool (i.e., natural L-serine), these catalytic methods are crucial for creating a diverse range of unnatural amino acid scaffolds.

| Catalyst Type | Typical Reaction | Key Features |

| Chiral Phase-Transfer Catalysts (PTC) | Asymmetric α-alkylation of glycine derivatives | Forms chiral ion pairs; high enantioselectivity; derived from natural alkaloids. |

| Chiral Aldehyde Catalysts | Asymmetric α-substitution of amino acid esters | Can be used with N-unprotected amino acids; often combined with Lewis acids. |

| Chiral Palladium Complexes | Asymmetric arylation of α-keto imines | Generates chiral α-amino ketones as precursors; catalyst plays multiple roles. mdpi.com |

Specific Synthetic Routes to this compound

The synthesis of this compound is a multi-step process that typically begins with a readily available chiral starting material, L-serine. This approach elegantly incorporates the required stereochemistry from the outset.

Introduction and Protection of the Amino Group (Boc-Protection)

The protection of the amino group is a critical step to prevent unwanted side reactions during subsequent modifications of the side chain. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under mild acidic conditions. chemicalbook.com

The most common method for introducing the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). chemicalbook.comresearchgate.net This reaction is typically carried out under basic conditions.

Typical Boc-Protection Protocol:

Reactants: L-serine and Di-tert-butyl dicarbonate ((Boc)₂O).

Solvent: A mixed solvent system, such as dioxane/water or acetone/water, is commonly used. youtube.com

Base: An inorganic base like sodium hydroxide or sodium bicarbonate, or an organic base like triethylamine (Et₃N), is used to facilitate the reaction. youtube.commasterorganicchemistry.com

Procedure: L-serine is dissolved in the basic aqueous solution, and (Boc)₂O, dissolved in the organic solvent, is added. The mixture is stirred at room temperature until the reaction is complete. orgsyn.org

Work-up: After the reaction, the mixture is typically acidified and extracted with an organic solvent to isolate the N-Boc-L-serine product.

This process yields N-Boc-L-serine, the key intermediate for the next step.

Formation of the Ethoxy Side Chain

With the amino group protected, the hydroxyl group on the side chain of N-Boc-L-serine is converted to an ethoxy group. This transformation is an O-alkylation, most commonly achieved via a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgchem-station.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide.

Typical O-Ethylation Protocol:

Esterification (Optional but common): To avoid competing reactions with the carboxylic acid group, the N-Boc-L-serine is often first converted to its methyl or ethyl ester. This can be done using methyl iodide and a base like potassium carbonate. orgsyn.org

Deprotonation: The hydroxyl group of the N-Boc-L-serine ester is deprotonated using a strong base. Sodium hydride (NaH) is a common choice for this step. The reaction is typically performed in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

Alkylation: An ethylating agent, such as ethyl iodide (EtI) or ethyl bromide (EtBr), is added to the solution. The alkoxide intermediate undergoes an Sₙ2 reaction with the ethyl halide to form the ether linkage. masterorganicchemistry.comwikipedia.org

Saponification: If the starting material was esterified, the ester group is hydrolyzed back to a carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidic workup.

This sequence of reactions effectively and stereoretentively transforms the serine side chain, yielding the desired this compound.

| Reaction Step | Reagents | Purpose |

| Boc-Protection | L-Serine, (Boc)₂O, Base (e.g., NaOH) | Protects the α-amino group. |

| O-Ethylation | NaH, Ethyl Iodide (EtI) | Converts the side-chain hydroxyl to an ethoxy group. |

| Saponification | LiOH or NaOH, then H⁺ | Hydrolyzes the methyl/ethyl ester back to a carboxylic acid. |

Purification and Isolation Techniques for Enantiopure Compounds

The final step in the synthesis is the purification and isolation of the enantiomerically pure target compound. Given the polar nature of the amino acid derivative, chromatographic and extraction techniques are essential.

Extraction: A standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. The product, being an organic acid, can be selectively extracted into an organic solvent after acidification of the aqueous layer.

Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. For N-Boc amino acid derivatives, a solvent system such as ethyl acetate (B1210297)/hexanes or dichloromethane/methanol is often employed to separate the desired product from starting materials and by-products.

Chiral Chromatography: To confirm the enantiomeric purity of the final product, chiral high-performance liquid chromatography (HPLC) is the method of choice. Using a chiral stationary phase, it is possible to separate the (S) and (R) enantiomers and determine the enantiomeric excess (ee) of the synthesized compound. Columns with derivatized cyclodextrin phases have proven effective for separating N-t-Boc protected amino acids.

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective method for achieving high purity.

These techniques ensure that the final isolated this compound is of high chemical and enantiomeric purity, suitable for its intended applications.

Advanced Reaction Mechanisms and Transformations Involving S N Boc 2 Amino 3 Ethoxy Propionic Acid

Mechanistic Studies of Boc-Deprotection and Amino Acid Transformations

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, particularly in peptide synthesis, due to its stability under many reaction conditions and its facile removal under acidic conditions.

The deprotection mechani wikipedia.orgsm is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the c commonorganicchemistry.comjk-sci.comleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid then re wikipedia.orgcommonorganicchemistry.comadily decarboxylates to yield the free amine and carbon dioxide gas. The liberated amine is su commonorganicchemistry.comjk-sci.combsequently protonated by the excess acid in the medium, typically affording the corresponding ammonium (B1175870) salt.

The formation of the ter commonorganicchemistry.comt-butyl cation can sometimes lead to side reactions, where it may alkylate nucleophilic residues. To prevent this, scavengers like anisole or thioanisole are often added to the reaction mixture to trap the cation.

| Reagent/Condition | Solvent | Typical Reaction Time | Key Features | ||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30 min - 2 hr | Standard and highly effective method; volatile byproducts. | ||||||||||||

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate (B1210297) | 30 min - 1 hr | Commonly used in both solution and solid-phase synthesis. | Phosphoric Acid | Aqueous solution | Variable | A milder, environmentally benign alternative. | Lewis Acids (e.g., AlCl₃, ZnBr₂) | Dichloromethane (DCM) | Variable | Allows for selective deprotection in the presence of other acid-sensitive groups. | Thermolysis | High-boiling solvents (e.g., TFE) | Variable (flow chemistry) | Thermal cleavage, often at high temperatures (e.g., 150°C), avoids strong acids. |

Derivatization Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of (S)-N-BOC-2-amino-3-ethoxy-propionic acid is a key site for modification, most commonly through the formation of amide or ester bonds. These reactions are fundamental to peptide synthesis and the creation of other complex organic molecules.

Amide bond formation is thermofisher.comtypically achieved using coupling reagents that activate the carboxylic acid. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), are widely used for this purpose. The mechanism involves th thermofisher.comchemistrysteps.come reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then thermofisher.com susceptible to nucleophilic attack by the amino group of another molecule, forming the desired amide bond and releasing a urea byproduct. To improve coupling effic thermofisher.comchemistrysteps.comiency and suppress potential side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often included. HOBt reacts with the O-ac wikipedia.orgpeptide.comylisourea intermediate to form an active ester, which is more stable and less prone to racemization.

Esterification of the ca wikipedia.orgrboxylic acid can be accomplished through various methods. A common approach involves reaction with an alcohol under acidic conditions. Alternatively, for base-sensitive substrates, methods such as reaction with alkyl halides in the presence of a non-nucleophilic base like cesium carbonate can be employed.

| Reagent | Additive(s) | Purpose | Typical Byproduct |

|---|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or Sulfo-NHS | Forms amide bonds; water-soluble. | Water-so thermofisher.comluble urea derivative. |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | Forms amide bonds; common in solid-phase synthesis. | Dicycloh thermofisher.comexylurea (DCU), insoluble in many organic solvents. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | Highly efficient coupling for hindered amino acids. | Tetramet nih.govhylurea. |

| CDI (1,1'-Carbonyldiimidazole) | None | Forms an acylimidazole intermediate for ester or amide synthesis. | Imidazol thieme-connect.come, Carbon Dioxide. |

Reactions Involving the Ethoxy Side Chain

The ethoxy group (–O–CH₂CH₃) on the side chain of this compound is an ether linkage. In the context of standard peptide synthesis and many other organic transformations, this ether bond is generally stable and non-reactive. It is resistant to the ac peptide.compeptide.comidic conditions used for Boc-deprotection (e.g., TFA) and the basic conditions sometimes employed in synthesis.

This stability is a key peptide.comfeature, as it allows for selective manipulation of the N-terminus and C-terminus of the amino acid without interference from the side chain. Ethers such as the tert-butyl ether used in Fmoc chemistry are designed to be cleaved by strong acids, but simple alkyl ethers like the ethoxy group require much harsher conditions for cleavage, such as strong Lewis acids or hydrobromic acid (HBr), which are not typically used in standard peptide synthesis protocols. Some greener ether solven peptide.comts, like cyclopentyl methyl ether (CPME), have been noted for their high stability in acidic media, minimizing the risk of side reactions, a property shared by the ethoxy side chain.

Application inbangor.ac.ukMultistep Organic Synthesis Sequences

This compound serves as a specialized building block in multistep syntheses, particularly for creating peptides or complex molecules containing an O-ethylserine residue. The orthogonal protection scheme—an acid-labile Boc group and a stable ethoxy ether—allows for its strategic incorporation into a growing molecular chain.

A typical synthetic sequ peptide.comnbinno.comence involves:

Coupling: The carboxylic acid of this compound is activated and coupled to the free amino group of another amino acid or a more complex amine-containing fragment.

Deprotection: The nbinno.com Boc group of the newly incorporated residue is selectively removed using acidic conditions (e.g., TFA), exposing a new N-terminal amine for the next coupling step.

Iteration: This couple-deprotect cycle is repeated to elongate the peptide chain or build the desired molecular architecture.

The ethoxy side chain remains intact throughout these steps, providing the final molecule with the specific properties conferred by this modification. This building block is particularly useful for synthesizing analogues of natural peptides where the hydroxyl group of serine is replaced by an ethoxy group, which can alter the molecule's polarity, hydrogen bonding capability, and metabolic stability.

Applications in Asymmetric Synthesis and Peptide Chemistry

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are fundamental to the synthesis of many pharmaceuticals and natural products. enamine.net The specific stereochemistry of (S)-N-BOC-2-amino-3-ethoxy-propionic acid allows for the introduction of a defined stereocenter into a target molecule, influencing its biological activity. The ethoxy side chain offers a unique structural motif not found in the 20 common proteinogenic amino acids, enabling the creation of novel molecular architectures.

While this compound is an α-amino acid, it can serve as a precursor for the synthesis of β-amino acid derivatives. The synthesis of β-amino acids is of significant interest as they are key components of various biologically active compounds and are more resistant to enzymatic degradation than their α-amino acid counterparts. nih.govrsc.org One common method for converting α-amino acids to β-amino acids is the Arndt-Eistert homologation. Although specific studies detailing the use of this compound in this transformation are not prevalent, the general applicability of this method to N-protected α-amino acids suggests its potential in this area. nih.gov

Table 1: Potential Synthetic Pathway from α- to β-Amino Acid

| Step | Reaction | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | N-Boc-α-amino acyl chloride |

| 2 | Diazomethane Reaction | Diazomethane (CH₂N₂) | Diazoketone |

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and oral bioavailability. nih.gov this compound, as a non-proteinogenic amino acid, is an ideal candidate for incorporation into peptidomimetic structures. Its unique side chain can introduce novel interactions with biological targets.

Non-ribosomal peptides (NRPs) are a class of natural products synthesized by microorganisms and often possess potent biological activities. wikipedia.orgmdpi.com These peptides are known for their structural diversity, which includes the incorporation of non-proteinogenic amino acids. wikipedia.orgmdpi.com The synthesis of NRPs and their analogues in the laboratory often relies on the use of protected, non-standard amino acids like this compound.

The synthesis of complex natural products is a significant area of organic chemistry. numberanalytics.com Many natural products contain amino acid fragments within their structures. The use of chiral building blocks like this compound can simplify the synthesis of these complex molecules by providing a pre-functionalized, stereochemically defined unit. numberanalytics.com For instance, in the synthesis of the antibiotic erythromycin, a Boc-protected amine was used to mask a reactive group during the construction of the molecular framework. numberanalytics.com Similarly, this ethoxy-containing amino acid could be integrated into synthetic routes for novel analogues of known natural products.

Role in the Synthesis of Biologically Active Compounds

The tert-butoxycarbonyl (Boc) protecting group is widely used in the synthesis of pharmaceuticals. numberanalytics.com It allows for the selective protection of amino groups during the construction of complex molecules, which is essential for the synthesis of many drugs. numberanalytics.com β³-Amino acids, which can be synthesized from α-amino acids, are crucial components in a variety of biologically active compounds, including anti-cancer agents and antibiotics. nih.gov The unique ethoxy side chain of this compound can contribute to the biological activity and pharmacokinetic properties of the final compound.

Table 2: Examples of Bioactive Compounds Containing Non-Proteinogenic Amino Acids

| Compound Class | Example | Therapeutic Area |

|---|---|---|

| DPP-4 Inhibitors | Sitagliptin | Type 2 Diabetes |

| Antibiotics | Blasticidin S | Antimicrobial |

| Anticancer Agents | Chondramide C | Oncology |

Expanding the Chemical Space of Amino Acid Derivatives

The development of new drugs and materials often relies on the ability to create novel molecules. By providing a building block with a unique combination of chirality and a functionalized side chain, this compound helps to expand the accessible chemical space for researchers. mdpi.com The ethoxy group can be a site for further chemical modification, allowing for the generation of a library of related compounds for screening and optimization in drug discovery and materials science. This expansion of chemical diversity is crucial for finding new molecules with desired properties. mdpi.com

Potential for Incorporation into Macrocyclic Structures or Ligands

Macrocyclic compounds, which contain large rings of atoms, are an important class of molecules in medicinal chemistry and materials science. They are often used as drugs and as ligands for metal catalysts. The formation of these large rings can be challenging, and the use of pre-organized building blocks can facilitate the cyclization process. The defined stereochemistry and functional groups of this compound make it a candidate for incorporation into macrocyclic peptides or other macrostructures. mdpi.com The ethoxy side chain could also play a role in coordinating to metal ions, making it a potential component of novel chiral ligands for asymmetric catalysis.

Analytical Methodologies for Chiral Purity and Structural Elucidation

Chiral Chromatography Techniques for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for determining the enantiomeric excess (e.e.) of chiral compounds like (S)-N-BOC-2-amino-3-ethoxy-propionic acid. This is achieved by separating the enantiomers, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the chiral analysis of N-protected amino acids. sigmaaldrich.com The separation is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Macrocyclic glycopeptide-based CSPs, such as those derived from vancomycin, teicoplanin, and ristocetin (B1679390) A, have proven to be particularly effective for resolving N-BOC protected amino acids. sigmaaldrich.com These CSPs offer multimodal capabilities, allowing for separations in both normal-phase and reversed-phase modes. sigmaaldrich.com For N-BOC amino acids, reversed-phase mode is often the preferred choice. sigmaaldrich.com The use of volatile buffers like ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate (B1210297) makes these methods compatible with mass spectrometry (LC-MS), providing an additional layer of detection and identification. sigmaaldrich.com

Table 1: Exemplary HPLC Conditions for Chiral Separation of N-BOC Amino Acids

| Parameter | Condition |

| Column | CHIROBIOTIC™ T (Teicoplanin-based CSP) |

| Mobile Phase | Reversed-phase: Water/Methanol gradients |

| Detection | UV or Mass Spectrometry (MS) |

This table provides a general example of HPLC conditions. Specific parameters for this compound would require method development and optimization.

Gas Chromatography (GC) with Chiral Phases

Gas Chromatography (GC) with chiral stationary phases is another valuable technique for the enantiomeric separation of amino acids. sigmaaldrich.com A key advantage of chiral GC is its high sensitivity and often shorter analysis times compared to HPLC. sigmaaldrich.com However, for non-volatile compounds like amino acids, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.comnih.gov

For N-BOC protected amino acids, the carboxyl group must be esterified, for instance, through methylation with methanolic HCl. sigmaaldrich.com The N-BOC group itself serves to block the amino group. sigmaaldrich.com This two-step derivatization process yields a more volatile and less polar derivative suitable for GC analysis. sigmaaldrich.com Chiral stationary phases, such as those based on cyclodextrins like Astec CHIRALDEX® G-TA, can then effectively separate the enantiomers. sigmaaldrich.com

Table 2: General Derivatization and GC Conditions for Chiral Amino Acid Analysis

| Step | Procedure/Condition |

| Derivatization | 1. Esterification of the carboxylic acid (e.g., with methanolic HCl).2. The N-BOC group protects the amine. |

| Column | Chiral GC column (e.g., Chirasil-L-Val or cyclodextrin-based) |

| Carrier Gas | Helium or Hydrogen |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

This table outlines a general approach. The specific derivatization reagents and GC parameters would need to be optimized for this compound.

Spectroscopic Characterization (Excluding Basic Identification)

Beyond basic identification, advanced spectroscopic techniques are indispensable for the detailed structural elucidation and confirmation of the stereochemistry of this compound.

Advanced NMR Spectroscopic Techniques (e.g., NOESY, COSY for Stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. While 1D NMR (¹H and ¹³C) provides fundamental information about the molecular structure, 2D NMR techniques are essential for unambiguously determining stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. libretexts.org For this compound, COSY would help establish the connectivity between the protons on the propionic acid backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the relative stereochemistry of a molecule by identifying protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orgyoutube.com The Nuclear Overhauser Effect (NOE) is distance-dependent, typically observed for protons within 5 Å of each other. acdlabs.com By analyzing the cross-peaks in a NOESY spectrum, the spatial arrangement of substituents around the chiral center can be deduced, confirming the (S)-configuration. youtube.com The presence or absence of specific NOE correlations provides definitive evidence for the stereochemical assignment. acdlabs.com

Chiroptical Spectroscopy (e.g., CD Spectroscopy for Stereochemical Assignment)

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful, non-destructive technique for assigning the absolute stereochemistry of chiral molecules. chiralabsxl.comwisc.edu

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wisc.edu Enantiomers produce mirror-image CD spectra. chiralabsxl.comwisc.edu The CD spectrum of this compound would serve as a unique fingerprint of its absolute configuration. chiralabsxl.com By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the (S)-configuration can be unequivocally confirmed. chiralabsxl.com While less common for single amino acids as they lack a secondary structure, their unique CD patterns can still be observed and utilized for stereochemical assignment. nih.gov

Mass Spectrometry for Purity and Derivatization Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its identity and purity. When coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS), it provides a powerful tool for both separation and identification. nih.gov

In the context of this compound, mass spectrometry can be used to:

Confirm the molecular weight of the parent compound.

Analyze the products of derivatization reactions performed for GC analysis, ensuring the reaction has proceeded as expected. nih.gov

Detect and identify any impurities present in the sample.

X-ray Crystallography for Absolute Configuration Determination

The definitive determination of the absolute configuration of a chiral molecule is a critical aspect of its chemical characterization, particularly for compounds intended for biological or pharmaceutical applications where stereochemistry governs activity. Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for assigning the absolute three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, culminating in a precise molecular structure.

For a chiral, enantiomerically pure compound such as this compound, X-ray crystallography can unequivocally confirm the (S)-configuration at the stereogenic center. The methodology relies on the phenomenon of anomalous dispersion (or resonant scattering). When X-rays interact with the electrons of an atom, a phase shift occurs. This effect is particularly significant when the energy of the X-ray beam is near an absorption edge of one of the atoms in the crystal.

While crystallographic data for this compound is not publicly available in crystallographic databases, the general procedure for determining the absolute configuration of a closely related N-Boc protected amino acid would involve the following steps:

Crystal Growth: High-quality single crystals of the compound are grown. This is often a challenging step, requiring the screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected, typically using a specific wavelength of X-rays (e.g., Cu Kα or Mo Kα radiation) to maximize the anomalous scattering effects. It is crucial to measure the intensities of Bijvoet pairs—reflections (hkl) and (-h-k-l)—which are no longer equivalent in a non-centrosymmetric crystal due to anomalous dispersion.

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, yielding a model of the molecule's connectivity and relative stereochemistry.

Absolute Configuration Determination: The absolute configuration is determined by analyzing the differences in intensity between the Bijvoet pairs. The Flack parameter is a key value derived from the refinement process; a value close to 0 for a given enantiomer model confirms that the model corresponds to the true absolute structure of the crystal, while a value near 1 would indicate that the inverted structure is correct.

Illustrative Crystallographic Data for a Related N-Boc Amino Acid Derivative

To exemplify the type of data obtained from such an analysis, the table below presents hypothetical crystallographic data for an N-Boc-protected amino acid derivative. This data is representative of what would be expected for a compound like this compound.

| Parameter | Value |

| Empirical Formula | C₁₀H₁₉NO₅ |

| Formula Weight | 233.26 g/mol |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 5.89 Å |

| b | 9.78 Å |

| c | 22.15 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1275 ų |

| Z | 4 |

| Density (calculated) | 1.215 Mg/m³ |

| Data Collection & Refinement | |

| Theta range for data collection | 4.00 to 74.50° |

| Reflections collected | 15200 |

| Independent reflections | 2500 [R(int) = 0.035] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |

| Absolute configuration parameter (Flack x) | 0.02(4) |

In this illustrative example, the crystal system is orthorhombic, and the space group P2₁2₁2₁ is a common non-centrosymmetric space group for chiral molecules. The Flack parameter of 0.02(4) is very close to zero, which would provide strong evidence for the assigned (S)-configuration. The low value of the R-factor (R1) indicates a good fit between the crystallographic model and the experimental diffraction data.

Computational Chemistry and Modeling Studies

Conformational Analysis of (S)-N-BOC-2-AMINO-3-ETHOXY-PROPIONIC ACID and its Derivatives

The three-dimensional structure of a molecule is intrinsically linked to its physical and chemical properties. Conformational analysis, a key area of computational chemistry, aims to identify the stable arrangements of atoms in a molecule, known as conformers, and to determine their relative energies. For this compound, the presence of multiple rotatable bonds—around the Cα-Cβ bond, the Cβ-O bond, the O-CH2 bond, and within the N-BOC protecting group—gives rise to a complex conformational landscape.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore this landscape. Empirical force fields, like those used in the ECEPP (Empirical Conformational Energy Program for Peptides), can provide a rapid survey of the possible conformations. nih.gov These methods calculate the potential energy of the molecule as a function of its atomic coordinates, allowing for the identification of low-energy conformers. For a more accurate description of the electronic effects that influence conformation, particularly the impact of the ether oxygen and the carbamate (B1207046) group, higher-level quantum mechanical calculations, such as Density Functional Theory (DFT), are often necessary.

Studies on analogous N-Boc protected amino acids, such as N-Boc-O-ethyl-L-serine, which shares the O-ethyl side chain, can provide valuable insights. thermofisher.comfishersci.no The conformational preferences of the backbone (φ and ψ dihedral angles) and the side chain (χ dihedral angles) are influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and solvent effects. The bulky tert-butoxycarbonyl (BOC) protecting group, for instance, significantly influences the accessible conformational space of the peptide backbone. nih.gov

A systematic conformational search for this compound would likely reveal several low-energy structures. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a statistically weighted average structure that is relevant to its behavior in solution.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Defining the Angle | Description |

| φ (phi) | C'-N-Cα-C' | Backbone dihedral angle |

| ψ (psi) | N-Cα-C'-O | Backbone dihedral angle |

| ω (omega) | Cα-C'-N-Cα | Peptide bond dihedral angle |

| χ1 (chi1) | N-Cα-Cβ-O | Side chain dihedral angle |

| χ2 (chi2) | Cα-Cβ-O-CH2 | Side chain dihedral angle |

| χ3 (chi3) | Cβ-O-CH2-CH3 | Side chain dihedral angle |

Rational Design of Synthetic Routes and Catalysts

Computational chemistry plays a pivotal role in the rational design of efficient and stereoselective synthetic routes. monash.edu For a chiral molecule like this compound, achieving high enantiopurity is a primary challenge. Asymmetric catalysis, employing either enzymes or synthetic chiral catalysts, is a powerful strategy to address this challenge. nih.govfrontiersin.orgnih.govpsu.edu

Computational modeling can aid in the design and optimization of catalysts for the asymmetric synthesis of this amino acid. For instance, in an enzymatic approach, molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods can be used to predict how different substrates bind to the active site of an enzyme and to elucidate the reaction mechanism. This knowledge can then guide protein engineering efforts to create mutant enzymes with enhanced activity and selectivity for the desired transformation. nih.gov

In the realm of small molecule catalysis, computational tools can be used to design chiral ligands that can effectively control the stereochemical outcome of a reaction. frontiersin.org For example, the synthesis of the target molecule could potentially be achieved through the asymmetric hydrogenation of a dehydroamino acid precursor or via a stereoselective Michael addition to an appropriate acceptor. Computational studies can help in understanding the transition state geometries of these reactions, identifying the key catalyst-substrate interactions that determine the stereoselectivity. By systematically modifying the catalyst structure in silico, researchers can predict which catalyst designs are most likely to afford the desired (S)-enantiomer with high enantiomeric excess.

Prediction of Reactivity and Selectivity in Organic Reactions

The N-BOC protecting group is known for its stability under many reaction conditions, yet its reactivity can be modulated. researchgate.netorganic-chemistry.orgresearchgate.net Computational methods, particularly DFT, can be used to predict the reactivity of different sites within this compound and to rationalize the selectivity observed in its reactions. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory, for example, can provide qualitative insights into the reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. More quantitative measures, such as conceptual DFT-based reactivity descriptors (e.g., Fukui functions, dual descriptor), can offer a more detailed picture of the local reactivity. nih.gov

For instance, in a reaction involving the modification of the carboxylic acid group, computational models can help predict the likelihood of side reactions, such as those involving the ether oxygen or the carbamate group. Furthermore, in reactions where new stereocenters are formed, computational modeling can be instrumental in predicting the diastereoselectivity or enantioselectivity. arxiv.orgarxiv.org By calculating the energies of the different transition states leading to the various possible stereoisomers, the most likely reaction outcome can be predicted. This predictive power can save significant experimental effort by guiding the choice of reaction conditions and reagents. Machine learning approaches are also emerging as powerful tools to predict the stereoselectivity of chemical transformations by learning from existing reaction data. arxiv.orgchemistryworld.comnih.gov

Ligand-Receptor Interactions in Potential Biological Applications

While this compound is a synthetic amino acid, its structural features may allow it to interact with biological macromolecules such as proteins. Molecular docking is a computational technique widely used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). nih.govnih.gov

If a potential protein target for this compound or its derivatives were identified, molecular docking could be employed to generate a plausible binding model. nih.gov This would involve placing the molecule into the active site of the protein and evaluating the interactions between them. These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. unina.itresearchgate.net

The results of docking studies can provide valuable hypotheses about the mode of action of a compound and can guide the design of derivatives with improved binding affinity and selectivity. For example, if the ethoxy group of this compound were found to occupy a hydrophobic pocket in the receptor's active site, this information could be used to design new derivatives with different alkyl or aryl ether groups to optimize this interaction. Similarly, the carboxylic acid and the BOC-protected amine could be involved in key hydrogen bonding or electrostatic interactions. nih.gov

Table 2: Potential Non-covalent Interactions in Ligand-Receptor Binding

| Interaction Type | Description | Potential Groups Involved in this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Carboxylic acid (donor and acceptor), Amide N-H (donor), Carbonyl oxygens (acceptor), Ether oxygen (acceptor) |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Ionized carboxylic acid (negative charge), Polar C-O and C=O bonds |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Ethyl group, tert-Butyl group |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule |

Molecular Dynamics Simulations of Compound Behavior

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account its interactions with its environment, such as a solvent or a biological membrane. nih.govnih.govresearchgate.net For this compound, MD simulations can offer insights into its solvation, aggregation behavior, and potential interactions with lipid bilayers.

In an aqueous environment, MD simulations can reveal the structure of the hydration shell around the molecule and the dynamics of water molecules in its vicinity. This is crucial for understanding its solubility and how it presents itself for interaction with other molecules. The flexibility of the molecule, as explored in conformational analysis, can be further investigated in a dynamic context, showing how it transitions between different conformational states in solution. nih.gov

MD simulations are also a powerful tool for studying the interaction of molecules with cell membranes. nih.govresearchgate.netnih.govmdpi.comresearchgate.net By placing this compound or its derivatives near a model lipid bilayer in a simulation, one can observe whether it adsorbs to the surface, inserts into the membrane, or permeates across it. These simulations can provide a detailed, atomistic view of the forces driving these processes, which is of great interest in the development of drugs and other bioactive molecules. For instance, the balance between the hydrophilic carboxylic acid and the lipophilic BOC and ethoxy groups will likely govern its membrane interaction profile.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies

The development of sustainable and efficient synthetic methods for protected amino acids is a key area of research in green chemistry. nih.govchemrxiv.org Current methodologies often focus on reducing the use of hazardous reagents and minimizing waste. While general principles of sustainable synthesis for amino acid derivatives exist, specific studies detailing novel and greener routes to (S)-N-BOC-2-AMINO-3-ETHOXY-PROPIONIC ACID are not readily found in the reviewed literature. Future research would likely focus on enzymatic synthesis or catalytic methods to improve the environmental footprint of its production.

Exploration of New Derivatization Strategies

The derivatization of amino acids is crucial for creating peptides with unique structures and functions. nih.govrsc.org The ethoxy group on this compound offers a site for potential modification, although specific strategies for this compound are not widely published. Research in this area could explore the introduction of functional groups to the ethyl chain to create novel side-chain functionalities, which could in turn be used to produce peptides with tailored properties for therapeutic or diagnostic applications. nih.gov

Expanded Applications in Materials Science and Supramolecular Chemistry

Unnatural amino acids are increasingly being incorporated into materials science to create biocompatible polymers, hydrogels, and nanoparticles. nih.govorientjchem.org The unique side-chain structure of this compound could potentially be leveraged to control the self-assembly of peptides and create novel supramolecular architectures. However, there is a lack of specific research demonstrating the application of this compound in materials science. Future investigations might explore its use in creating peptide-based materials with specific thermal or mechanical properties.

Integration into Automated Synthesis Platforms

Automated peptide synthesis has revolutionized the production of custom peptides for research and pharmaceutical development. openaccessjournals.compeptidescientific.commolecularcloud.orgcreative-peptides.comcreative-peptides.com The integration of unnatural amino acids into these platforms is an ongoing area of development. While it is plausible that this compound could be used in automated synthesis, specific protocols or studies highlighting its use and any potential challenges, such as coupling efficiency, are not detailed in the available literature.

Advanced Spectroscopic Probes and Sensing Applications

Fluorescently labeled amino acids are powerful tools for studying biological processes. upenn.eduliberty.edu By modifying the structure of an amino acid to include a fluorophore, researchers can visualize its uptake and localization in living cells. researchgate.netnih.gov There is no specific information available to suggest that this compound has been developed as a spectroscopic probe. Future research could potentially explore the attachment of fluorescent tags to this molecule to create novel sensors for studying amino acid transport or metabolism.

Q & A

Q. How to design a stability study for long-term storage of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.